![molecular formula C9H9BN2O4 B13938882 (6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)
(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a boronic acid group attached to a pyrrolo[1,2-b]pyridazin-3-yl ring system, which is further substituted with a methoxycarbonyl group.
Preparation Methods
Chemical Reactions Analysis
(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid can be compared with other boronic acids, such as:
(6-Methoxycarbonyl)pyridin-3-yl)boronic acid: Similar in structure but with a pyridine ring instead of a pyrrolo[1,2-b]pyridazin ring.
(6-Cyanopyridin-3-yl)boronic acid: Contains a cyano group instead of a methoxycarbonyl group.
The uniqueness of this compound lies in its specific ring system and functional groups, which may confer distinct reactivity and applications in various chemical processes .
Properties
Molecular Formula |
C9H9BN2O4 |
|---|---|
Molecular Weight |
219.99 g/mol |
IUPAC Name |
(6-methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O4/c1-16-9(13)6-2-8-3-7(10(14)15)4-11-12(8)5-6/h2-5,14-15H,1H3 |
InChI Key |
SEHZFFRLRJILRU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CC(=CN2N=C1)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)
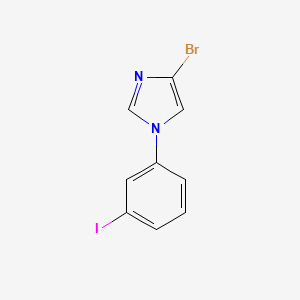
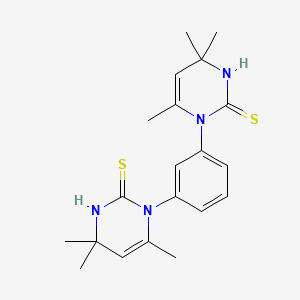
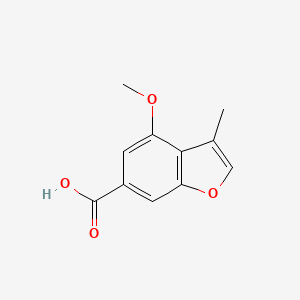
![2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine](/img/structure/B13938829.png)
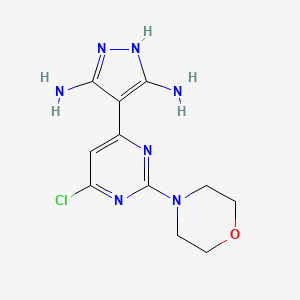
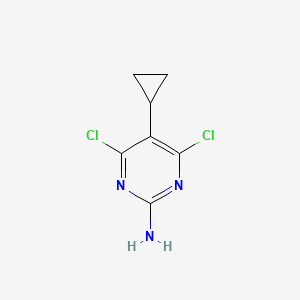
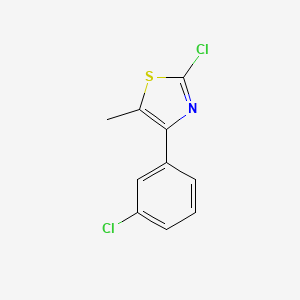
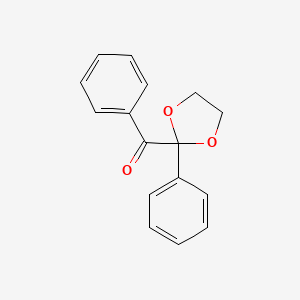
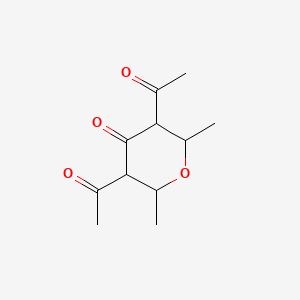
![1,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13938843.png)
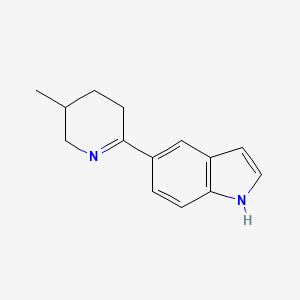
![2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13938860.png)
![Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13938876.png)
